Isoliquiritin Apioside

Content Navigation

CAS Number

Product Name

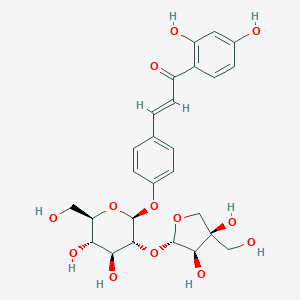

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isoliquiritin apioside (CAS 120926-46-7) is a naturally occurring chalcone glycoside predominantly extracted from Glycyrrhiza species (licorice root). Structurally distinguished by an apiose sugar moiety linked to its flavonoid backbone, it serves as a critical analytical reference standard in pharmacognosy and a bioactive probe in molecular pharmacology. For procurement and assay design, its high solubility in polar solvents (such as DMSO and methanol) and its specific UV absorbance profile (optimal at 360 nm) make it highly processable for reverse-phase HPLC and LC-MS workflows. Unlike generic flavonoid extracts, high-purity isoliquiritin apioside provides reproducible baseline metrics for evaluating oxidative stress modulation, matrix metalloproteinase (MMP) suppression, and pharmacokinetic bioavailability in complex biological matrices [1].

Substituting isoliquiritin apioside with its flavanone isomer (liquiritin apioside) or its non-apiosylated analog (isoliquiritin) fundamentally compromises assay integrity. The open-chain chalcone structure of isoliquiritin apioside is strictly required for specific target binding, such as human thrombin inhibition, where flavanone isomers demonstrate negligible activity [1]. Furthermore, the presence of the apiose moiety alters the compound's partition coefficient and chromatographic retention time, leading to distinct pharmacokinetic profiles and lower limits of quantification (LLOQ) in plasma analysis [2]. Utilizing crude licorice extracts or structurally adjacent glycosides introduces unacceptable variability in anti-angiogenic cell models and prevents accurate trace-level metabolic tracking.

References

- [1] Chen, Y., et al. (2020). Inhibition of human thrombin by the constituents of licorice. RSC Advances, 10(7), 3626-3635.

- [2] Qiao, X., et al. (2014). HPLC Method Determination of Isoliquiritin Apioside and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract. Evidence-Based Complementary and Alternative Medicine, 2014, 825856.

Structural Necessity for Anti-Thrombin Assay Efficacy

In human thrombin inhibition assays evaluating licorice constituents, the chalcone backbone proves essential for activity. Isoliquiritin apioside demonstrates an IC50 of 37.85 μM, whereas its flavanone isomer, liquiritin apioside, shows negligible inhibitory effects (IC50 > 100 μM). This stark contrast confirms that the open-chain chalcone structure is a strict prerequisite for exosite binding and catalytic suppression of thrombin[1].

| Evidence Dimension | Human thrombin inhibition (IC50) |

| Target Compound Data | 37.85 μM |

| Comparator Or Baseline | Liquiritin apioside (> 100 μM) |

| Quantified Difference | >2.6-fold higher potency (active vs. inactive) |

| Conditions | Z-Gly-Gly-Arg-AMC acetate hydrolysis assay |

Buyers developing anti-thrombotic screening models must procure the chalcone isomer (isoliquiritin apioside), as the flavanone substitute is functionally inactive in this pathway.

Superior Analytical Sensitivity in Pharmacokinetic Profiling

When utilized as a reference standard for tracking licorice extract bioavailability in vivo, isoliquiritin apioside provides enhanced analytical sensitivity compared to its non-apiosylated counterpart. In reverse-phase HPLC analysis of rat plasma, isoliquiritin apioside achieves a Lower Limit of Quantification (LLOQ) of 0.060 μg/mL, outperforming isoliquiritin, which has an LLOQ of 0.075 μg/mL. Both compounds maintain high extraction recoveries (>80%) and excellent linearity, but the apioside derivative allows for more precise trace-level detection [1].

| Evidence Dimension | HPLC Lower Limit of Quantification (LLOQ) |

| Target Compound Data | 0.060 μg/mL |

| Comparator Or Baseline | Isoliquiritin (0.075 μg/mL) |

| Quantified Difference | 20% lower (more sensitive) quantification threshold |

| Conditions | Rat plasma matrix, Diamonsil C18 column, UV detection at 360 nm |

For analytical laboratories conducting trace-level pharmacokinetic studies, procuring the apioside variant ensures higher sensitivity and more accurate low-concentration metabolic tracking.

Targeted Suppression of MMP-9 and Angiogenesis

Isoliquiritin apioside serves as a potent, non-cytotoxic inhibitor of matrix metalloproteinase-9 (MMP-9) in metastatic models. In in vitro Transwell assays, it significantly and dose-dependently suppresses PMA-induced MMP-9 activation and serum-induced cellular migration in HT1080 and HUVEC cell lines. Unlike generic antioxidant flavonoids that offer broad but non-specific cellular protection, isoliquiritin apioside specifically targets the MAPK and NF-κB pathways to halt endothelial cell invasiveness without inducing baseline cytotoxicity [1].

| Evidence Dimension | PMA-induced MMP-9 activity and cellular migration |

| Target Compound Data | Dose-dependent suppression of migration and MMP-9 expression |

| Comparator Or Baseline | PMA-stimulated / untreated control cells |

| Quantified Difference | Significant reduction in Transwell migration relative to positive controls |

| Conditions | HT1080 malignant cells and HUVECs, Transwell membrane assay |

Researchers requiring a specific, non-cytotoxic reference compound for anti-metastatic and MMP-9 pathway inhibition assays should select this compound over generic licorice extracts to ensure reproducible, dose-dependent suppression.

Chromatographic Reference Standards for TCM Standardization

Due to its specific retention time and low LLOQ (0.060 μg/mL), isoliquiritin apioside is the optimal standard for HPLC/LC-MS quantification of Glycyrrhiza (licorice) root extracts and Zhigancao formulations, providing higher trace-level sensitivity than isoliquiritin [1].

Anti-Thrombotic Drug Discovery Assays

Its confirmed activity against human thrombin (IC50 = 37.85 μM) makes it a necessary positive control or lead compound in coagulation cascade screening, especially when differentiating structure-activity relationships between active chalcones and inactive flavanones [2].

In Vitro Angiogenesis and Metastasis Modeling

As a targeted suppressor of PMA-induced MMP-9 and NF-κB activation, it is highly suited for Transwell migration assays using HUVEC or HT1080 cell lines to evaluate anti-metastatic mechanisms without confounding cytotoxicity[3].

References

- [1] Qiao, X., et al. (2014). HPLC Method Determination of Isoliquiritin Apioside and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract. Evidence-Based Complementary and Alternative Medicine, 2014, 825856.

- [2] Chen, Y., et al. (2020). Inhibition of human thrombin by the constituents of licorice. RSC Advances, 10(7), 3626-3635.

- [3] Wang, Y., et al. (2018). Isoliquiritin Apioside Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells. Frontiers in Pharmacology, 9, 1404.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Dates

Explore Compound Types